N-Boc-N-desmethyl Zopiclone-d8

Vue d'ensemble

Description

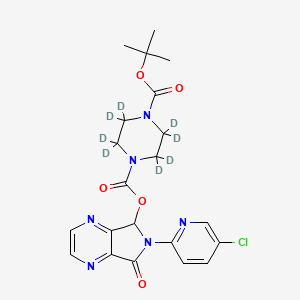

N-Boc-N-desmethyl Zopiclone-d8: is a deuterated analogue of N-Boc-N-desmethyl Zopiclone, which is an intermediate in the synthesis of Zopiclone. Zopiclone is a nonbenzodiazepine hypnotic agent used to treat insomnia. The deuterated form, this compound, is often used in scientific research as an internal standard for quantifying N-desmethyl Zopiclone or related compounds in biological samples .

Méthodes De Préparation

The synthesis of N-Boc-N-desmethyl Zopiclone-d8 involves several steps:

Starting Material: The synthesis begins with the preparation of N-desmethyl Zopiclone.

Deuteration: The hydrogen atoms in N-desmethyl Zopiclone are replaced with deuterium atoms to form N-desmethyl Zopiclone-d8.

Boc Protection: The N-desmethyl Zopiclone-d8 is then protected with a tert-butyloxycarbonyl (Boc) group to yield this compound.

Analyse Des Réactions Chimiques

N-Boc-N-desmethyl Zopiclone-d8: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound back to its parent compound, N-desmethyl Zopiclone-d8.

Substitution: The Boc group can be selectively removed using mild deprotection methods, such as oxalyl chloride in methanol.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and deprotecting agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

N-Boc-N-desmethyl Zopiclone-d8: has several scientific research applications:

Chemistry: It is used as an internal standard in analytical chemistry for the quantification of N-desmethyl Zopiclone and related compounds.

Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of Zopiclone.

Medicine: Research involving this compound helps in the development of new hypnotic agents and understanding their mechanisms of action.

Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods

Mécanisme D'action

The mechanism of action of N-Boc-N-desmethyl Zopiclone-d8 is related to its parent compound, Zopiclone. Zopiclone acts on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and promoting sleep. N-desmethyl Zopiclone, the active metabolite, is formed in the liver via N-demethylation of Zopiclone, primarily by the cytochrome P450 enzyme CYP3A4, with a significant contribution from CYP2C8.

Comparaison Avec Des Composés Similaires

N-Boc-N-desmethyl Zopiclone-d8: can be compared with other similar compounds, such as:

N-desmethyl Zopiclone: The non-deuterated form, which is also an intermediate in the synthesis of Zopiclone.

Zopiclone: The parent compound, used as a hypnotic agent.

Eszopiclone: A stereoisomer of Zopiclone, used for the same therapeutic purposes.

The uniqueness of this compound lies in its deuterated form, which provides advantages in analytical studies due to its stability and distinguishability in mass spectrometry .

Activité Biologique

N-Boc-N-desmethyl Zopiclone-d8 is a deuterated derivative of N-desmethyl Zopiclone, a known metabolite of Zopiclone, which is a non-benzodiazepine hypnotic agent. This compound has garnered attention in pharmacological research due to its potential applications in sleep disorders and its unique metabolic profile. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHDClNO

- Molecular Weight : 382.83 g/mol

- CAS Number : 1189805-43-3

Table 1: Comparison of Zopiclone and N-desmethyl Zopiclone-d8

| Property | Zopiclone | N-desmethyl Zopiclone-d8 |

|---|---|---|

| Class | Non-benzodiazepine hypnotic | Inactive metabolite |

| Mechanism of Action | GABA receptor agonist | Weakly anxiolytic |

| Pharmacokinetics | Rapid absorption, half-life ~5 hours | Similar metabolic pathways |

| Clinical Use | Insomnia treatment | Research applications |

Pharmacodynamics

This compound acts primarily as a modulator of the GABA receptor complex. Like its parent compound, Zopiclone, it binds to the benzodiazepine site on GABA receptors, enhancing the inhibitory effects of GABA. This mechanism is crucial for its sedative properties and is shared with other non-benzodiazepine agents.

Receptor Binding Profile

- GABA Receptors : Agonist at α1, α2, α3, and α5 subunits.

- Translocator Protein : Acts as an agonist.

The binding affinity and efficacy may vary due to the deuteration in this compound, potentially altering its pharmacokinetic properties compared to non-deuterated forms.

Absorption and Metabolism

This compound is rapidly absorbed following oral administration. The metabolic pathways are similar to those of Zopiclone, involving extensive hepatic metabolism through demethylation and decarboxylation.

Table 2: Metabolism Overview

| Metabolic Pathway | Description |

|---|---|

| Decarboxylation | Major pathway leading to inactive metabolites |

| Demethylation | Produces N-desmethyl metabolite |

| N-oxide Formation | Minor pathway with weak activity |

Elimination

The elimination half-life of this compound is expected to be similar to that of Zopiclone (~5 hours), with variations based on individual metabolic rates.

Research Findings

Recent studies have highlighted the importance of understanding the biological activity of N-desmethyl Zopiclone-d8 in various contexts:

- Clinical Trials : Research indicates that compounds like Zopiclone significantly improve sleep quality in patients with insomnia. A study comparing zopiclone with placebo showed significant reductions in sleep onset latency (SOL) and improvements in total sleep time (TST) .

- Forensic Applications : A study focused on the detection of zopiclone and its metabolites in hair samples demonstrated that N-desmethyl zopiclone could serve as a reliable marker for confirming drug intake .

- Pharmacological Studies : Investigations into the anxiolytic properties of N-desmethyl zopiclone suggest that while it is an inactive metabolite, it may still exhibit some degree of activity that could be beneficial in specific therapeutic contexts .

Case Study Example

A controlled trial involving insomniac patients demonstrated that zopiclone administration led to significant improvements in sleep quality compared to placebo, supporting the efficacy of related compounds .

Propriétés

IUPAC Name |

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3/i8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXISODDJDGVCJ-JNJBWJDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.